
2-Propenamide, 2-methyl-N-propyl-
Overview
Description
2-Propenamide, 2-methyl-N-propyl- is a methacrylamide derivative with a propyl group attached to the nitrogen atom. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenamide, 2-methyl-N-propyl- can be synthesized through free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. The free radical polymerization involves the use of initiators such as potassium persulfate and crosslinkers like N,N’-methylenebisacrylamide . The RAFT polymerization method allows for better control over the molecular weight and distribution of the resulting polymer .
Industrial Production Methods
Industrial production of 2-Propenamide, 2-methyl-N-propyl- typically involves large-scale free radical polymerization in hydrocarbon solvents. This method ensures high yield and purity of the compound, making it suitable for various commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 2-methyl-N-propyl- undergoes several types of chemical reactions, including:
Radical Polymerization: This is the primary reaction for synthesizing polymers from 2-Propenamide, 2-methyl-N-propyl-.
Cross-linking Reactions: The presence of the propyl group allows for cross-linking, enhancing the mechanical properties of the resulting polymers.
Common Reagents and Conditions
Initiators: Potassium persulfate is commonly used as an initiator in free radical polymerization.
Solvents: Hydrocarbon solvents like toluene are often used in the polymerization process.
Major Products
The major products formed from these reactions are polymers with enhanced mechanical properties and pH responsiveness, making them suitable for various applications .
Scientific Research Applications
2-Propenamide, 2-methyl-N-propyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-methyl-N-propyl- involves its ability to undergo radical polymerization and cross-linking reactions. The presence of the propyl group enhances its reactivity and allows for the formation of stable polymers with specific properties. The molecular targets include the tertiary amine groups, which provide pH responsiveness and hydrophilicity to the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
N-(3-dimethylamino)propyl methacrylamide: Known for its pH responsiveness and hydrophilicity.
N-(3-aminopropyl)methacrylamide hydrochloride: Used in the synthesis of polyampholytes.
N-(3-(9H-carbazol-9-yl)propyl)methacrylamide: Employed in bistable memory devices.
Uniqueness
2-Propenamide, 2-methyl-N-propyl- stands out due to its unique combination of reactivity and the ability to form stable polymers with enhanced mechanical properties and pH responsiveness. This makes it highly valuable in various scientific and industrial applications .
Properties
CAS No. |
7370-89-0 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-methyl-N-propylprop-2-enamide |
InChI |
InChI=1S/C7H13NO/c1-4-5-8-7(9)6(2)3/h2,4-5H2,1,3H3,(H,8,9) |
InChI Key |
CCIDRBFZPRURMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(=C)C |
Related CAS |
90522-12-6 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
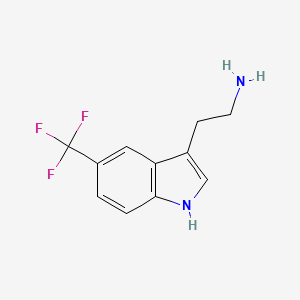
![3-[(2-methoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B8735222.png)
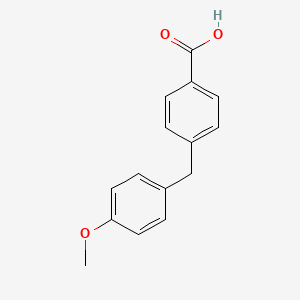
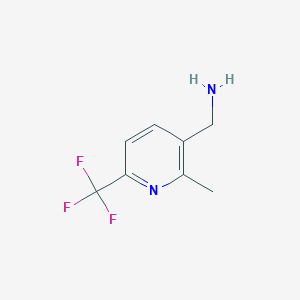
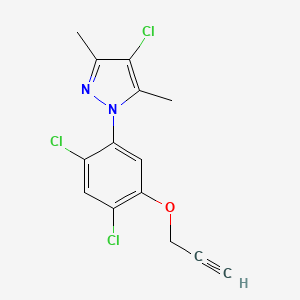
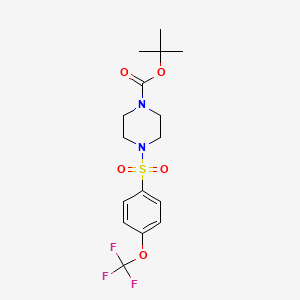
![Hexahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B8735265.png)
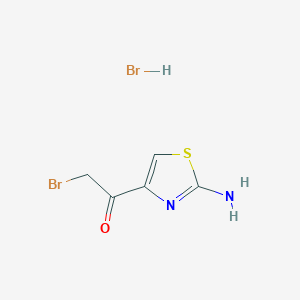
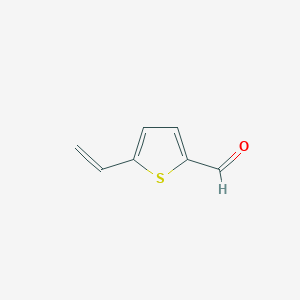

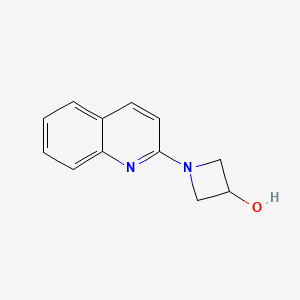
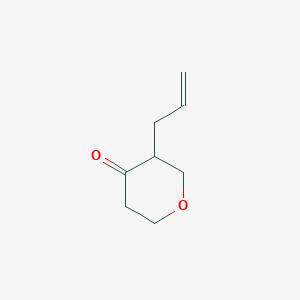
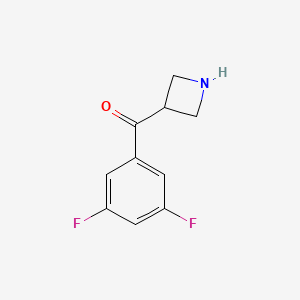
![1-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B8735331.png)
